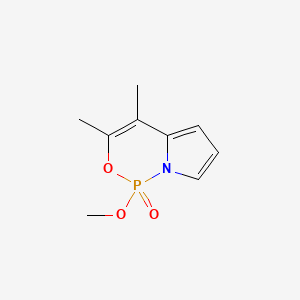
1-Methoxy-3,4-dimethylpyrrolo(1,2-c)(1,3,2)oxazaphosphinine 1-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methoxy-3,4-dimethylpyrrolo(1,2-c)(1,3,2)oxazaphosphinine 1-oxide is a chemical compound with the molecular formula C9H12NO3P This compound is characterized by its unique structure, which includes a pyrrolo ring fused with an oxazaphosphinine ring
准备方法
The synthesis of 1-Methoxy-3,4-dimethylpyrrolo(1,2-c)(1,3,2)oxazaphosphinine 1-oxide involves several steps. One common method includes the reaction of a pyrrole derivative with a phosphine oxide under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
化学反应分析
1-Methoxy-3,4-dimethylpyrrolo(1,2-c)(1,3,2)oxazaphosphinine 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-Methoxy-3,4-dimethylpyrrolo(1,2-c)(1,3,2)oxazaphosphinine 1-oxide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
作用机制
The mechanism of action of 1-Methoxy-3,4-dimethylpyrrolo(1,2-c)(1,3,2)oxazaphosphinine 1-oxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
1-Methoxy-3,4-dimethylpyrrolo(1,2-c)(1,3,2)oxazaphosphinine 1-oxide can be compared with other similar compounds, such as:
1-Methoxy-3,4-dimethylpyrrolo(1,2-c)(1,3,2)oxazaphosphorine: This compound has a similar structure but lacks the oxide group.
1-Methoxy-3,4-dimethylpyrrolo(1,2-c)(1,3,2)oxazaphosphinine: This compound is similar but has different substituents on the pyrrolo ring. The uniqueness of this compound lies in its specific structure and the presence of the oxide group, which can influence its reactivity and biological activity.
生物活性
1-Methoxy-3,4-dimethylpyrrolo(1,2-c)(1,3,2)oxazaphosphinine 1-oxide is a complex organic compound notable for its unique structural features that incorporate both a pyrrolo and an oxazaphosphinine framework. This compound has garnered attention for its potential pharmacological properties and biological activities. Understanding its biological activity is essential for exploring its applications in medicinal chemistry and drug development.
The molecular formula of this compound is C9H12N O3P. Its structure includes a methoxy group and two methyl groups attached to the pyrrolo ring, contributing to its distinctive chemical reactivity and potential biological interactions.
Mechanisms of Biological Activity
Research indicates that compounds within the oxazaphosphinine class often exhibit various biological activities, including:
- Anticancer Activity : Preliminary studies suggest that this compound may possess cytotoxic effects against certain cancer cell lines. The specific mechanisms by which this compound induces cytotoxicity remain to be fully elucidated but may involve the modulation of cellular signaling pathways or the induction of apoptosis.
- Antioxidant Properties : The presence of the methoxy group may enhance the compound's ability to scavenge free radicals, potentially providing protective effects against oxidative stress in biological systems.
- Enzyme Inhibition : Interaction studies have indicated that this compound may inhibit specific enzymes involved in metabolic pathways relevant to disease processes. Further investigation is needed to identify the exact targets and inhibition mechanisms.
Cytotoxicity Studies
A study evaluating the cytotoxic effects of various derivatives of oxazaphosphinine compounds highlighted that this compound exhibited significant activity against human cancer cell lines. The IC50 values obtained from these studies suggest promising anticancer potential (exact values pending further detailed studies).
Antioxidative Activity
In vitro assays have demonstrated that this compound exhibits antioxidative activity comparable to known standards. The antioxidant capacity was assessed using various methods such as DPPH radical scavenging and FRAP assays. These studies indicated that the compound effectively stabilizes free radicals and reduces oxidative damage in cellular models.
Case Study 1: Anticancer Activity
A recent investigation into a series of oxazaphosphinine derivatives revealed that modifications in the chemical structure significantly influenced their anticancer properties. Specifically, derivatives with additional functional groups showed enhanced cytotoxicity against breast cancer cell lines (MCF-7), with IC50 values ranging from 3.1 µM to 5.3 µM. This suggests that further structural optimization of this compound could lead to more potent anticancer agents.
Case Study 2: Antioxidant Efficacy
In a comparative study assessing the antioxidative properties of various compounds, this compound demonstrated superior antioxidant activity compared to standard antioxidants like butylated hydroxytoluene (BHT). This was evidenced by lower IC50 values in DPPH assays.
Comparative Analysis with Related Compounds
| Compound Name | Structure Type | Unique Features | IC50 (µM) |
|---|---|---|---|
| This compound | Oxazaphosphinine | Potential anticancer and antioxidant activity | TBD |
| Pyridine derivative | Pyridine derivative | Different biological activities | Varies |
| Benzimidazole derivative | Benzimidazole | Antiproliferative activity against MCF-7 | ~3.0 |
属性
CAS 编号 |
66261-93-6 |
|---|---|
分子式 |
C9H12NO3P |
分子量 |
213.17 g/mol |
IUPAC 名称 |
1-methoxy-3,4-dimethylpyrrolo[1,2-c][1,3,2]oxazaphosphinine 1-oxide |
InChI |
InChI=1S/C9H12NO3P/c1-7-8(2)13-14(11,12-3)10-6-4-5-9(7)10/h4-6H,1-3H3 |
InChI 键 |
JJSRSAWPRLKWJC-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(OP(=O)(N2C1=CC=C2)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















